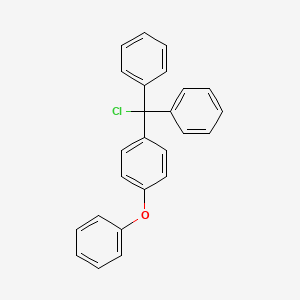![molecular formula C10H11NOS B13680555 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmaceutical activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds under mild conditions and yields the desired product with good regio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antidiabetic, antitubercular, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as an antidiabetic agent, it inhibits enzymes such as alpha-glucosidase and alpha-amylase, thereby reducing the breakdown of carbohydrates and lowering blood glucose levels . In antitubercular applications, it targets bacterial enzymes and disrupts essential metabolic pathways, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one and exhibit similar biological activities, such as inhibition of insulin release and vascular smooth muscle relaxation.
Benzimidazo[2,1-b][1,3]thiazines: These compounds share structural similarities and are known for their diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its ring structure. This unique configuration contributes to its distinct chemical reactivity and broad range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H11NOS/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
AUWYRPLRWATMEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC(=O)C2=CC=CC=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)






![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
